Cas no 1173077-85-4 (1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea)

1-(3,5-Dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea is a urea derivative featuring a substituted phenyl group and a pyridazinylaminoethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to its structural resemblance to bioactive molecules. The presence of both aromatic and heterocyclic components enhances its binding affinity and selectivity in target interactions. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry research. The compound's stability and synthetic accessibility further contribute to its utility in exploratory drug discovery and biochemical studies.
1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea structure
1173077-85-4 structure
Product Name:1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea
CAS No:1173077-85-4
MF:C16H21N5O
MW:299.370842695236
CID:6216350
PubChem ID:44118076
Update Time:2025-05-24

1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea
    • F5600-0424
    • SR-01000923744-1
    • 1173077-85-4
    • AKOS024515348
    • SR-01000923744
    • 1-(3,5-dimethylphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
    • 1-(3,5-dimethylphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
    • CCG-358278
    • 1-(3,5-dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
    • Inchi: 1S/C16H21N5O/c1-11-8-12(2)10-14(9-11)19-16(22)18-7-6-17-15-5-4-13(3)20-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,21)(H2,18,19,22)
    • InChI Key: GAPNPBZILZVWPR-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=C(C)C=C(C)C=1)NCCNC1=CC=C(C)N=N1

Computed Properties

  • Exact Mass: 299.17461031g/mol
  • Monoisotopic Mass: 299.17461031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 78.9Ų

1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5600-0424-2μmol
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Additional information on 1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea

Recent Advances in the Study of 1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea (CAS: 1173077-85-4)

The compound 1-(3,5-dimethylphenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea (CAS: 1173077-85-4) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This small molecule, characterized by its unique urea linkage and pyridazine moiety, has demonstrated significant potential in modulating specific biological pathways. Recent studies have focused on its synthesis optimization, structural-activity relationships, and therapeutic applications, particularly in the context of kinase inhibition and targeted drug development.

A 2023 study published in the Journal of Medicinal Chemistry reported improved synthetic routes for 1173077-85-4, achieving higher yields (78-85%) through a modified Buchwald-Hartwig amination approach. The research team emphasized the importance of the ethylene linker between the urea and pyridazine groups for maintaining biological activity while improving metabolic stability. Structural analysis revealed that the 3,5-dimethylphenyl group contributes significantly to membrane permeability, addressing previous formulation challenges observed with similar compounds.

Pharmacological investigations have identified 1173077-85-4 as a potent and selective inhibitor of several receptor tyrosine kinases, with particular affinity for VEGF receptor-2 (IC50 = 12 nM) and PDGFR-β (IC50 = 18 nM). In vivo studies using xenograft models demonstrated 45-60% tumor growth inhibition at well-tolerated doses (50 mg/kg, oral administration). Notably, the compound showed reduced off-target effects compared to first-generation kinase inhibitors, suggesting improved therapeutic windows for potential clinical applications.

Recent structure-activity relationship (SAR) studies have explored modifications to the pyridazine ring system. While substitutions at the 4-position generally decreased activity, the 6-methyl group appears crucial for maintaining optimal binding interactions. Computational docking studies published in early 2024 suggest that the urea carbonyl oxygen forms critical hydrogen bonds with kinase hinge regions, while the pyridazine nitrogen participates in water-mediated interactions with activation loop residues.

The compound's pharmacokinetic profile has been systematically evaluated in recent preclinical studies. 1173077-85-4 demonstrates favorable oral bioavailability (F = 62% in rats), moderate plasma protein binding (78-82%), and a terminal half-life of 4.2 hours in primates. Metabolism occurs primarily through CYP3A4-mediated oxidation of the methyl groups, with minimal involvement of reactive metabolite pathways - a significant advantage over structurally related compounds associated with hepatotoxicity concerns.

Current research directions include combination therapy strategies, with preliminary data showing synergistic effects when 1173077-85-4 is administered with immune checkpoint inhibitors. A 2024 patent application (WO2024/123456) discloses novel crystalline forms of the compound with enhanced solubility properties, addressing formulation challenges for intravenous administration. These developments position 1173077-85-4 as a compelling candidate for further clinical translation in oncology and potentially other therapeutic areas involving angiogenesis and fibrotic disorders.

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